Synthesis of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide: This compound, an anilide analogue of the benzamide clebopride, was synthesized and found to retain potent central dopamine antagonist activity while lacking gastric stimulatory activity [, ].
Synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides: This series of compounds was synthesized by reacting benzene sulfonyl chloride with 2-amino-4-chloroanisole, followed by alkylation with various electrophiles []. These compounds exhibited prominent activity against acetylcholinesterase.
Synthesis of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2): This potent neuroleptic compound was synthesized and demonstrated significantly higher antistereotypic activity compared to haloperidol and metoclopramide []. Its synthesis involved multiple steps starting from commercially available materials.
Synthesis of [carbonyl-14C]- and (methoxy-d3)-labeled YM-09151-2: Isotopically labeled versions of YM-09151-2 were synthesized for metabolic and pharmacokinetic studies []. The synthesis involved specific reactions to introduce the radiolabeled and stable isotope-labeled moieties into the molecule.
Synthesis of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles: This series of compounds was synthesized and evaluated for their gastroprokinetic activity []. The synthesis involved incorporating various heteroalicycles into the benzamide structure.
Molecular Structure Analysis
X-ray crystallography studies: These studies provided detailed structural information on several substituted benzamide derivatives [, , , , ]. The crystal structures revealed intramolecular hydrogen bonding patterns, conformational preferences, and intermolecular interactions that influence the solid-state packing of these compounds.
NMR spectroscopy: This technique was employed to characterize the structure of newly synthesized N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides [].
Chemical Reactions Analysis
N-alkylation: This reaction involves the alkylation of the amide nitrogen with various electrophiles []. For example, N-(5-chloro-2-methoxyphenyl)benzene sulfonamide was reacted with different alkyl halides to obtain N-substituted derivatives.
Mechanism of Action
Dopamine antagonism: Some compounds, such as clebopride and its anilide analogue, act as dopamine antagonists, primarily at the D2 receptor subtype [, ]. They bind to these receptors and block the binding of dopamine, a neurotransmitter involved in reward, motivation, and motor control. This antagonism of dopamine signaling in the brain is believed to underlie their antipsychotic effects.
Gastrokinetic activity: Other derivatives exhibit gastrokinetic activity, stimulating gastric motility and promoting gastric emptying [, , , ]. The precise mechanism for this action is not fully understood for all compounds, but it may involve various pathways, such as:
Serotonin 5-HT4 receptor agonism: Some compounds, such as mosapride, act as agonists at the serotonin 5-HT4 receptor, which is involved in regulating gastrointestinal motility [].
Applications
Antipsychotic agents: Several compounds, like YM-09151-2 and its derivatives, have shown promising antipsychotic activity in animal models [, , , ]. These compounds effectively antagonize dopamine signaling in the brain, leading to a reduction in psychotic symptoms. Compared to traditional antipsychotics, some of these novel compounds exhibit a more favorable profile with potentially fewer extrapyramidal side effects.
Gastroprokinetic agents: Many derivatives have been investigated for their ability to stimulate gastrointestinal motility and promote gastric emptying [, , , ]. This makes them potential candidates for treating disorders such as gastroparesis, functional dyspepsia, and other conditions characterized by delayed gastric emptying.
Compound Description: BRL 20596 is an anilide derivative studied for its potential antipsychotic activity. [, ] Research indicates that it acts as a potent central dopamine antagonist but lacks gastric stimulatory activity. [, ] This finding suggests that while benzamides and anilides may share similar affinities for central dopamine receptors, their mechanisms for gastric stimulation differ. [, ]
Relevance: BRL 20596 is structurally related to N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide through the presence of the 5-chloro-2-methoxyphenyl moiety. Additionally, both compounds feature an N-benzyl group, which research suggests plays a role in binding to a lipophilic site on dopamine receptors. [, ] The difference lies in the replacement of the ethanediamide group in the target compound with a 4-piperidinecarboxamide group in BRL 20596.
Clebopride
Compound Description: Clebopride is a substituted benzamide clinically used to stimulate gastric motility. [, ] Despite its primary clinical use, clebopride also demonstrates potent central dopamine antagonist activity. [, ] This dual functionality suggests that the gastric and antipsychotic effects of substituted benzamides may operate via distinct mechanisms. [, ]
Relevance: While clebopride lacks the specific 5-chloro-2-methoxyphenyl moiety found in N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide, it belongs to the substituted benzamide class. [, ] This structural similarity highlights the relevance of exploring related benzamides and their potential biological activities in comparison to the target compound.
Compound Description: YM-08050 is a potential neuroleptic agent exhibiting potent central dopaminergic blocking activity. [] Studies indicate that it effectively inhibits various behaviors induced by apomorphine and methamphetamine, including stereotyped behavior and emesis. [] Compared to haloperidol and chlorpromazine, YM-08050 demonstrates a higher potency in inhibiting dopamine-related activities and a lower propensity for inducing catalepsy. []
Relevance: Both YM-08050 and N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide share the core 5-chloro-2-methoxybenzamide structure. [] The key difference lies in the substitution at the benzamide nitrogen. YM-08050 features a 1-benzyl-3-pyrrolidinyl group, whereas the target compound has a N'-benzyl-ethanediamide group. Exploring these structural variations is crucial in understanding their impact on biological activity and potential applications as neuroleptic agents.
Compound Description: YM-09151-2 is a potent neuroleptic agent belonging to the benzamide class. [, , , ] It exhibits significantly higher potency compared to haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [, ] Notably, YM-09151-2 shows a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting its potential as a therapeutic agent with reduced extrapyramidal side effects. [, ]
Relevance: YM-09151-2 shares the 5-chloro-2-methoxybenzamide core with N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide. [, , , ] The distinction lies in the substituent at the benzamide nitrogen, where YM-09151-2 features a cis-1-benzyl-2-methylpyrrolidin-3-yl group compared to the N'-benzyl-ethanediamide in the target compound. [, , , ] Comparing these closely related structures provides valuable insights into the structure-activity relationship for this class of neuroleptic agents.
Compound Description: Compound 3a is a potent gastroprokinetic agent belonging to the 4-amino-5-chloro-2-ethoxybenzamide class. [] Its structure serves as a basis for developing analogs with enhanced gastroprokinetic activity. [] Replacing the morpholine oxygen with other atoms like sulfur, nitrogen, or carbon generally maintained or enhanced the gastric emptying activity. []
Relevance: While lacking the 2-methoxyphenyl group, compound 3a is structurally related to N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide through its 4-amino-5-chlorobenzamide core. [] Both compounds feature an N-benzyl group, although positioned differently within their structures. [] Investigating these structural similarities and differences is crucial for understanding their influence on biological activity.
Compound Description: Compound 23b exhibits the most potent gastric emptying activity among a series of synthesized 4-amino-5-chloro-2-ethoxybenzamides. [] It demonstrates superior efficacy compared to its parent compounds (1a and 1b) due to the introduction of a fluoro substituent on the benzyl group. [] Its citrate salt (AS-4370) shows promising gastrokinetic activity, surpassing metoclopramide and rivalling cisapride, without exhibiting dopamine D2 receptor antagonistic activity. []
Relevance: Although lacking the 2-methoxyphenyl group, compound 23b shares the core 4-amino-5-chlorobenzamide structure with N-benzyl-N'-(5-chloro-2-methoxyphenyl)ethanediamide. [] The presence of a 4-fluorobenzyl group in 23b, compared to the unsubstituted benzyl group in the target compound, highlights the impact of subtle structural modifications on biological activity. [] Examining these variations is crucial for optimizing gastroprokinetic properties while minimizing unwanted side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.